molecular formula C7H12BrNO B1337179 2-bromo-N-cyclopentylacetamide CAS No. 883521-80-0

2-bromo-N-cyclopentylacetamide

Cat. No.: B1337179
CAS No.: 883521-80-0
M. Wt: 206.08 g/mol
InChI Key: KVESMOYKDNWRSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopentylacetamide typically involves the bromination of N-cyclopentylacetamide. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopentylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopentylacetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom plays a crucial role in its reactivity, allowing it to participate in substitution and other reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-cyclopentylacetamide is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer specific reactivity and properties. This combination makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-bromo-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVESMOYKDNWRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442079
Record name 2-bromo-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883521-80-0
Record name 2-Bromo-N-cyclopentylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883521-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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